(4-氟苯基)-2H-四唑-5-基)(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

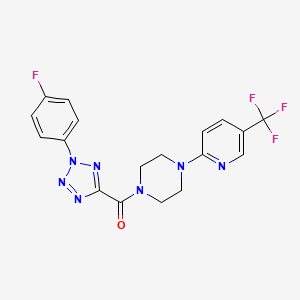

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F4N7O and its molecular weight is 421.36. The purity is usually 95%.

BenchChem offers high-quality (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎和镇痛作用

某些吲哚衍生物表现出抗炎和镇痛活性。 例如,化合物如(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺在这方面显示出希望 。这些特性可能与疼痛管理和炎症控制有关。

抗结核活性

鉴于迫切需要有效的抗结核药物,探索我们化合物在该领域的潜力至关重要。吲哚衍生物先前已显示出对结核分枝杆菌的活性,使其成为治疗结核病的有趣候选药物。

总之,“(4-氟苯基)-2H-四唑-5-基)(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)甲酮”在各个领域都充满希望,但需要进一步研究才能释放其全部治疗潜力。 🌟

作用机制

Target of Action

Similar compounds have been found to target theMonoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

Analogous compounds have been shown to inhibit magl in a competitive mode with respect to the 2-ag substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound may affect the endocannabinoid system by inhibiting the degradation of 2-ag, leading to its elevation . This could indirectly lead to CB1 occupancy by raising 2-AG levels, and potentially raise norepinephrine levels in the cortex .

Result of Action

Similar compounds have been shown to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . They have also been found to induce hippocampal synaptic depression, alter sleep onset, and decrease electroencephalogram gamma power .

生物活性

The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by various studies and data.

1. Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties. In various studies, compounds similar to the target compound have demonstrated significant antibacterial activity against various strains of bacteria.

- Study Findings :

- A derivative of tetrazole showed MIC values ranging from 0.25 µg/mL to 4 µg/mL against standard bacterial strains, outperforming Ciprofloxacin in some cases .

- Another study reported that tetrazole derivatives exhibited good anti-biofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, with IC50 values as low as 0.9 µM .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tetrazole Derivative | S. epidermidis | 2 |

| Tetrazole Derivative | P. aeruginosa | 0.9 |

| Ciprofloxacin | Various strains | 4 |

2. Anticancer Activity

Research indicates that tetrazole-containing compounds exhibit promising anticancer properties.

- Case Studies :

- In vitro tests have shown that certain tetrazole derivatives have cytotoxic effects on cancer cell lines such as HepG2 and SGC-7901, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- The structural activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxicity by increasing interaction with cancer cell targets .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Tetrazole Derivative | HepG2 | <10 |

| Tetrazole Derivative | SGC-7901 | <10 |

| Doxorubicin | HepG2 | >100 |

The biological activity of tetrazoles is often attributed to their ability to interact with biological targets through multiple mechanisms, including:

- Enzyme Inhibition : Some tetrazoles inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Compounds may act as modulators of receptors involved in cancer progression or microbial resistance mechanisms.

属性

IUPAC Name |

[2-(4-fluorophenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N7O/c19-13-2-4-14(5-3-13)29-25-16(24-26-29)17(30)28-9-7-27(8-10-28)15-6-1-12(11-23-15)18(20,21)22/h1-6,11H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYNAAKSKZRIHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。